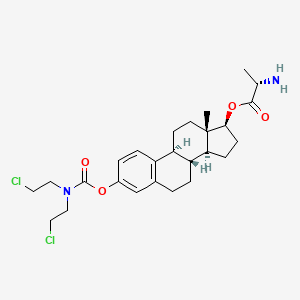
Alprostadil isopropyl ester
Overview
Description
Prostaglandin E1 isopropyl ester is an ester prodrug form of prostaglandin E1, which is a member of the prostaglandin family. Prostaglandins are hormone-like lipid compounds derived from fatty acids and have diverse physiological functions. Prostaglandin E1 isopropyl ester is known for its enhanced lipid solubility, which allows for better penetration and absorption in biological systems .
Mechanism of Action
Target of Action
Alprostadil is a synthetic form of prostaglandin E1 (PGE1), a potent vasodilator . It primarily targets the smooth muscle cells in the corpus cavernosal and the ductus arteriosus (DA) in neonatal patients .
Mode of Action
Alprostadil promotes vasodilation and inhibits platelet aggregation by acting as a smooth muscle relaxant . In neonatal patients with ductus arteriosus patency, alprostadil relaxes the DA smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .
Biochemical Pathways
Alprostadil’s action on the Wnt5a/JNK/NF-κB pathway has been studied. It has been found to attenuate lipopolysaccharide (LPS)-induced injury in H9c2 cardiomyocytes via this pathway .
Pharmacokinetics
The pharmacokinetics of Alprostadil have been studied in patients undergoing haemodialysis . Plasma concentrations of unchanged drug increased to 11 ng/L, followed by a rapid drop to baseline levels after the end of the infusion . There is no significant extraction of PGE1 and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis . The pharmacokinetics of PGE1 and its metabolites are similar in patients undergoing dialysis compared with those in healthy volunteers .
Result of Action
The primary result of Alprostadil’s action is vasodilation, which increases blood flow. In the context of erectile dysfunction, it promotes smooth muscle relaxation of the corpus cavernosal . In neonatal patients, it increases pulmonary or systemic blood flow .
Action Environment
The action of Alprostadil can be influenced by various environmental factors. For instance, the route of administration can affect its efficacy. It has been administered via intravenous, intra-arterial, intracavernosal, and intraurethral routes . The specific environment and context of use can therefore significantly influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Alprostadil isopropyl ester interacts with various enzymes and proteins in the body. As a vasodilator, it works by widening blood vessels to improve blood flow . When administered, it promotes smooth muscle relaxation of the corpus cavernosal .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing blood flow to specific areas, such as the penis, resulting in an erection usually within 10-15 minutes . It directly affects vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is a smooth muscle relaxant that promotes vasodilation and platelet aggregation inhibition . It relaxes the ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth .
Temporal Effects in Laboratory Settings
It is known that the onset of erection occurs within 5 to 30 minutes after administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. After administration, it is metabolized in the corpus cavernosum, and a smaller portion is absorbed from the penis into systemic circulation .
Transport and Distribution
Following administration, this compound is metabolized and distributed throughout the entire body except for the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prostaglandin E1 isopropyl ester typically involves the esterification of prostaglandin E1 with isopropyl alcohol. This reaction is often catalyzed by acidic or enzymatic catalysts to facilitate the esterification process. The reaction conditions usually include controlled temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods
Industrial production of prostaglandin E1 isopropyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is often purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Prostaglandin E1 isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions include various derivatives of prostaglandin E1, which can have different biological activities and applications .
Scientific Research Applications
Prostaglandin E1 isopropyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is used to investigate the role of prostaglandins in cellular signaling and inflammation.
Medicine: Prostaglandin E1 isopropyl ester is studied for its potential therapeutic effects in conditions such as peripheral vascular disease and erectile dysfunction.
Industry: It is used in the formulation of topical and transdermal drug delivery systems due to its enhanced lipid solubility
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Another member of the prostaglandin family with similar biological functions but different receptor affinities.
Prostaglandin F2α: Known for its role in inducing labor and controlling intraocular pressure.
Prostaglandin I2 (Prostacyclin): Primarily involved in vasodilation and inhibition of platelet aggregation.
Uniqueness
Prostaglandin E1 isopropyl ester is unique due to its enhanced lipid solubility, which allows for better penetration and absorption compared to other prostaglandins. This makes it particularly useful in topical and transdermal applications .
Properties
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h14-15,17-20,22,24,26H,4-13,16H2,1-3H3/b15-14+/t18-,19+,20+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLDARWZNUIAU-WUDJJVMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217182-28-0 | |
| Record name | Alprostadil isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217182280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALPROSTADIL ISOPROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8THV3YDD6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


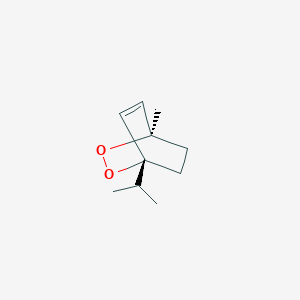
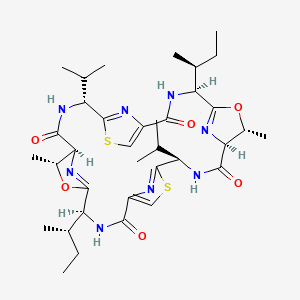
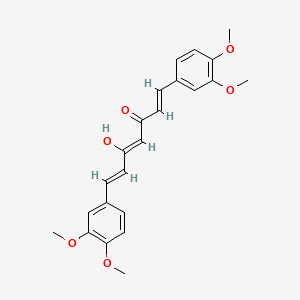
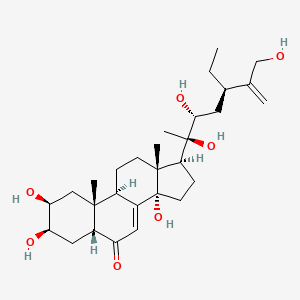
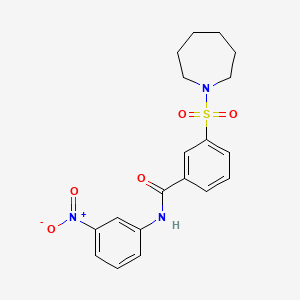
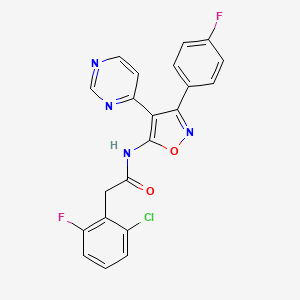

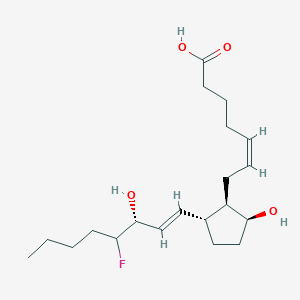
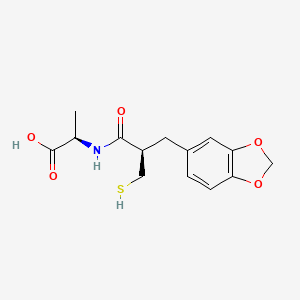
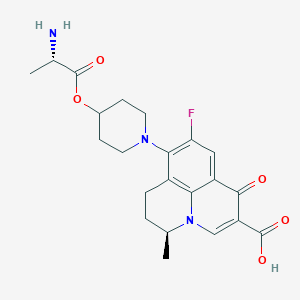
![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)


